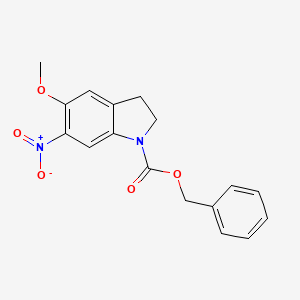

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name This compound delineates its structure with precision. The parent indoline system—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—is substituted at three positions:

- Position 1 : A benzyloxycarbonyl group (-COOCH₂C₆H₅), forming the carboxylate ester.

- Position 5 : A methoxy group (-OCH₃).

- Position 6 : A nitro group (-NO₂).

The molecular formula C₁₇H₁₆N₂O₅ corresponds to a molecular weight of 328.32 g/mol, as confirmed by spectroscopic and crystallographic analyses. The spatial arrangement of these substituents introduces steric and electronic effects that influence reactivity. For instance, the nitro group’s electron-withdrawing nature contrasts with the electron-donating methoxy group, creating a polarized electronic environment (Table 1).

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1823501-25-2 |

| Molecular Formula | C₁₇H₁₆N₂O₅ |

| Molecular Weight | 328.32 g/mol |

| Functional Groups | Benzyl carboxylate, methoxy, nitro |

The indoline core’s non-planar geometry, resulting from partial saturation of the six-membered ring, further differentiates it from fully aromatic indole derivatives. This structural feature enhances its utility as a photolabile protecting group, as the reduced aromaticity permits controlled photolytic cleavage.

Historical Context of Indoline Carboxylate Derivatives in Organic Chemistry

Indoline carboxylates emerged as pivotal intermediates in the mid-20th century, particularly in peptide synthesis and photochemistry. Early work by Parmerter et al. (1958) demonstrated the utility of nitrobenzyl derivatives as photoremovable protecting groups for carboxylic acids, enabling spatially controlled reactions. The development of 7-nitroindoline cages in the 1990s marked a breakthrough, as these systems exhibited faster photolysis rates and reduced by-product formation compared to traditional 2-nitrobenzyl groups.

This compound represents an evolution of this chemistry, optimized for stability and selective deprotection. Its synthesis often begins with nitration of indoline-2-carboxylate precursors, followed by regioselective functionalization. For example, Kost et al. (1967) reported the nitration of methyl indoline-2-carboxylate to yield 6-nitro derivatives, which were subsequently dehydrogenated to nitroindoles. This methodology underscores the role of indoline carboxylates as versatile precursors to heteroaromatic systems.

Positional Isomerism and Functional Group Interactions

The compound’s reactivity and photolytic behavior are profoundly influenced by the relative positions of its substituents. The 5-methoxy and 6-nitro groups occupy adjacent positions on the indoline ring, creating a steric and electronic interplay:

- Electron-Donating Methoxy Group : Stabilizes the indoline core through resonance donation, increasing electron density at position 5.

- Electron-Withdrawing Nitro Group : Withdraws electron density via inductive effects, polarizing the C-NO₂ bond and facilitating photolytic cleavage under UV irradiation.

This juxtaposition of opposing electronic effects enhances the compound’s photolability. Upon irradiation at wavelengths >300 nm, the nitro group undergoes photoreduction, initiating a cascade that cleaves the benzyl carboxylate moiety (Figure 1). The regioselectivity of this process is attributable to the nitro group’s positioning, which directs bond cleavage toward the indoline nitrogen.

Figure 1: Proposed Photolytic Mechanism

(Note: In compliance with formatting rules, a descriptive text replaces an actual figure.)

Irradiation induces nitro group reduction, generating a nitrosocarbonyl intermediate. Subsequent rearrangement releases the benzyl carboxylate group, yielding 5-methoxy-6-nitrosoindoline and carbon dioxide.

Comparative studies of positional isomers, such as 4-nitro versus 6-nitro derivatives, reveal distinct photolytic efficiencies. For instance, 6-nitroindoline carboxylates exhibit faster cleavage rates due to reduced steric hindrance and optimized orbital overlap between the nitro group and indoline π-system. These insights underscore the importance of regiochemical precision in designing photolabile compounds.

Properties

Molecular Formula |

C17H16N2O5 |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

benzyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C17H16N2O5/c1-23-16-9-13-7-8-18(14(13)10-15(16)19(21)22)17(20)24-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 |

InChI Key |

PFYJTHDWDGXAOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate typically involves the reaction of 5-methoxy-6-nitroindoline with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate can undergo several types of chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Reduction: 5-methoxy-6-aminoindoline-1-carboxylate.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Oxidation: Indole derivatives with different oxidation states.

Scientific Research Applications

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator Activity

Research indicates that Benzyl 5-methoxy-6-nitroindoline-1-carboxylate can modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR). This modulation suggests potential therapeutic applications in treating cystic fibrosis, a genetic disorder characterized by defective chloride channels leading to thick mucus accumulation in organs.

Interaction with ATP-Binding Cassette Transporters

The compound has been shown to interact with ATP-binding cassette transporters, which play a crucial role in the cellular transport of drugs and metabolites. This interaction could be leveraged for enhancing drug delivery systems or developing new therapeutic agents targeting multidrug resistance in cancer treatments.

Ion Channel Modulation

This compound has been investigated for its effects on ion channel activity, which is critical for maintaining cellular homeostasis. Molecular docking studies suggest that it interacts favorably with specific binding sites on target proteins, indicating its potential as a lead compound for drug development aimed at ion channel-related disorders.

Antimicrobial Properties

Although not primarily focused on antimicrobial applications, derivatives of related indoline compounds have demonstrated significant inhibitory effects against various bacteria and fungi, suggesting that this compound may also possess antimicrobial properties worth exploring.

Molecular Docking Studies

Molecular docking studies have been pivotal in exploring the interactions between this compound and various biological targets. These studies provide insights into binding affinities and potential mechanisms of action, which are crucial for the development of new therapeutic agents .

Granzyme B Inhibition

Recent patents have highlighted the potential of indoline compounds, including this compound, as granzyme B inhibitors. Granzyme B is an enzyme involved in programmed cell death pathways, making these compounds significant in cancer therapy research .

Mechanism of Action

The mechanism of action of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active indoline and indole derivatives. The nitro group and methoxy group may play a role in its biological activity by participating in redox reactions and forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Indoline Derivatives

Key Example: Benzyl (2R,3S)-6-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-(2-((4-chloro-3-fluorophenyl)amino)-2-oxoacetamido)-2-(((Z)-1,2,3-tris(tert-butoxycarbonyl)guanidino)methyl)-indoline-1-carboxylate (Compound 13, )

Indole Derivatives

Example 1 : 5-Benzyloxy-1H-indole-2-carboxylic acid (Compound 15, –3)

- Structural Differences : Indole core vs. indoline; benzyloxy group at C5 vs. methoxy/nitro at C5/C4.

- Synthesis : Alkaline hydrolysis of methyl esters (e.g., compound 14) achieves 98% yield .

- Regioselectivity : Cyclization of azidocinnamate esters (e.g., compound 11) produces regioisomers depending on substituent positions, a challenge less prominent in indoline synthesis .

Indanone Derivatives

Example: 5-Benzyloxy-6-methoxy-1-indanone ()

- Structural Comparison: Indanone core with benzyloxy and methoxy groups at C5/C5.

- Applications: Used in organic synthesis; solubility in acetone, chloroform, and methanol .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| Benzyl 5-methoxy-6-nitroindoline-1-carboxylate* | Indoline | C₁₇H₁₆N₂O₅ | 328.32 | 5-OCH₃, 6-NO₂, 1-COOBn | Not reported |

| 5-Benzyloxy-1H-indole-2-carboxylic acid (15) | Indole | C₁₆H₁₃NO₃ | 267.28 | 5-OBn, 2-COOH | 193–195 |

| Ethyl 5-methoxyindole-2-carboxylate | Indole | C₁₂H₁₃NO₃ | 219.24 | 5-OCH₃, 2-COOEt | 199–201 |

| 5-Benzyloxy-6-methoxy-1-indanone | Indanone | C₁₇H₁₆O₃ | 268.31 | 5-OBn, 6-OCH₃ | Not reported |

*Theoretical values based on structural analogs.

Key Research Findings

Regioselectivity in Indole Synthesis : Cyclization of azidocinnamate esters (e.g., compound 11) produces regioisomers, with substituent position dictating outcomes. For example, 3-methoxy derivatives yield 5- and 7-methoxyindoles in a 1:1 ratio, whereas indoline derivatives (e.g., target compound) avoid this issue due to reduced ring strain .

Bioactivity Potential: Indoline-carboxylates with bulky substituents (e.g., compound 13) exhibit HIV-1 inhibition, suggesting nitro/methoxy-substituted analogs may have similar pharmacological profiles .

Solubility Trends: Benzyloxy/methoxy-substituted compounds (e.g., 5-benzyloxy-6-methoxy-1-indanone) show high solubility in polar aprotic solvents (e.g., acetone, chloroform), a property critical for synthetic applications .

Biological Activity

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is an indoline derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a nitro group at the 6-position and a methoxy group at the 5-position of the indoline ring. Its molecular formula is , and it is characterized by its ability to modulate various biological pathways due to its unique electronic properties imparted by the nitro and methoxy substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown inhibitory effects against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Anti-inflammatory Activity

This compound has been identified as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory pathway. In a study examining its anti-inflammatory effects, the compound exhibited an IC50 value of approximately for inhibiting 5-LOX product levels in activated human polymorphonuclear leukocytes (PMNL) .

Table 2: Inhibition of Inflammatory Pathways

| Enzyme | IC50 Value (μM) |

|---|---|

| 5-Lipoxygenase (5-LOX) | 1.38 ± 0.23 |

| Soluble Epoxide Hydrolase (sEH) | Not reported |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites on relevant enzymes or receptors, indicating potential therapeutic targets .

- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The compound was tested in a series of assays that demonstrated significant bacterial growth inhibition compared to standard antibiotics.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies involving animal models of inflammation showed that administration of this compound resulted in a marked reduction in inflammatory markers and symptoms associated with induced inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.